N-(3,5-dichloropyridin-2-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(3,5-DICHLORO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as pyridyl, difluoromethyl, isopropyl, and pyrazolo[3,4-b]pyridinyl moieties. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DICHLORO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the difluoromethyl and isopropyl groups. The final steps usually involve the formation of the propanamide linkage and the attachment of the 3,5-dichloro-2-pyridyl group.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,5-DICHLORO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the existing functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3,5-DICHLORO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3,5-Dichloro-2-pyridyl)-3-[4-(trifluoromethyl)-2-isopropyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
- N~1~-(3,5-Dichloro-2-pyridyl)-3-[4-(methyl)-2-isopropyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
Uniqueness
N~1~-(3,5-DICHLORO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and isopropyl groups, along with the pyrazolo[3,4-b]pyridine core, differentiates it from similar compounds and may result in unique interactions with biological targets.
Properties
Molecular Formula |
C18H17Cl2F2N5O2 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)-3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C18H17Cl2F2N5O2/c1-9(2)27-8-12-11(16(21)22)6-15(29)26(18(12)25-27)4-3-14(28)24-17-13(20)5-10(19)7-23-17/h5-9,16H,3-4H2,1-2H3,(H,23,24,28) |
InChI Key |
IKXGQZRXPZEDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(C=C(C=N3)Cl)Cl)C(F)F |
Origin of Product |
United States |
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